molecular formula C9H12FNS B2876179 2-(2-Fluoro-benzylsulfanyl)-ethylamine CAS No. 753394-01-3

2-(2-Fluoro-benzylsulfanyl)-ethylamine

Cat. No. B2876179
CAS RN: 753394-01-3
M. Wt: 185.26
InChI Key: OFXJIZFPXNTYGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists . Enzymatic methods, including the use of various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, and others, have been summarized . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Scientific Research Applications

Antioxidant Capacity Assays

ABTS/PP Decolorization Assay of Antioxidant Capacity investigates the reaction pathways underlying ABTS radical cation-based assays, crucial for evaluating antioxidant capacity. This review elucidates specific reactions, such as coupling, which can bias comparisons between antioxidants but still recommends ABTS-based assays for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Ethylene Action Inhibition in Postharvest Quality

Tools to Maintain Postharvest Fruit and Vegetable Quality focuses on inhibiting ethylene action to avoid its detrimental effects on fruit and vegetable quality during postharvest storage. This review discusses the use of polyamines and 1-methylcyclopropene (1-MCP) for quality maintenance and shelf-life extension, offering insights into how similar approaches might apply to related compounds (Martínez-Romero et al., 2007).

Polyfluoroalkyl Chemical Degradation

Microbial Degradation of Polyfluoroalkyl Chemicals reviews the biodegradability of polyfluoroalkyl chemicals, emphasizing the need for understanding the microbial pathways that lead to the degradation of such compounds, which could be relevant for environmental management of related fluorochemicals (Liu & Mejia Avendaño, 2013).

Aqueous Fluoroalkylation Reactions

Fluoroalkylation Reactions in Aqueous Media highlights the advancement of fluoroalkylation in water or presence of water, presenting an environmentally friendly approach to incorporating fluorinated groups into target molecules. This review may inform the development of new reactions for compounds like 2-(2-Fluoro-benzylsulfanyl)-ethylamine, considering the environmental impacts (Hai‐Xia Song et al., 2018).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXJIZFPXNTYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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